Cas no 1807150-53-3 (Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate)
Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate
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- Inchi: 1S/C10H10F3NO3/c1-3-17-10(15)5-4-6(11)14-7(9(12)13)8(5)16-2/h4,9H,3H2,1-2H3
- InChI Key: NYVUNFWVKXJQLS-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C(=O)OCC)C=C(N=1)F)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 265
- XLogP3: 2.1
- Topological Polar Surface Area: 48.4
Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029034986-250mg |
Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate |
1807150-53-3 | 95% | 250mg |
$960.40 | 2022-03-31 | |
| Alichem | A029034986-500mg |
Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate |
1807150-53-3 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
| Alichem | A029034986-1g |
Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate |
1807150-53-3 | 95% | 1g |
$3,068.70 | 2022-03-31 |
Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate
Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate: A Comprehensive Overview
Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate, with CAS No. 1807150-53-3, is a highly specialized organic compound that has garnered significant attention in the fields of agrochemicals and pharmaceuticals. This compound is characterized by its unique structural features, which include a pyridine ring substituted with difluoromethyl, fluoro, and methoxy groups, as well as an ethyl ester moiety. The combination of these functional groups imparts distinctive chemical properties that make this compound a valuable tool in various research and industrial applications.
The synthesis of Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate involves a series of intricate organic reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction kinetics while maintaining the quality of the final product. Such innovations highlight the ongoing efforts to improve the scalability and sustainability of chemical manufacturing processes.
One of the most notable applications of this compound is in the development of agrochemicals. The presence of fluorinated groups in its structure contributes to enhanced stability and bioavailability, making it an ideal candidate for use as a herbicide or fungicide. Recent studies have demonstrated its efficacy in controlling various plant pathogens, particularly in crops such as wheat and soybean. Moreover, its ability to target specific enzymes involved in plant metabolism has opened new avenues for precision agriculture.
In the pharmaceutical sector, Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate has shown potential as a lead compound for drug development. Its structural similarity to certain bioactive molecules suggests that it could serve as a precursor for novel therapeutic agents. For example, researchers have explored its role in modulating cellular signaling pathways associated with inflammation and oxidative stress. These findings underscore its potential utility in treating conditions such as arthritis and neurodegenerative diseases.
The environmental impact of Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate has also been a subject of recent investigations. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, which is crucial for minimizing its ecological footprint. Additionally, its low toxicity profile towards non-target organisms makes it a safer alternative to traditional agrochemicals. These attributes align with the growing demand for sustainable agricultural practices that prioritize both efficacy and environmental responsibility.
From a structural standpoint, the compound's pyridine ring plays a pivotal role in determining its reactivity and selectivity. The electron-withdrawing effects of the fluoro and methoxy groups enhance the electrophilic character of the ring, making it more susceptible to nucleophilic attacks. This property is exploited in various catalytic transformations where precise control over regioselectivity is essential. Furthermore, the ester group facilitates solubility in organic solvents, which is advantageous for formulation purposes.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate. Quantum mechanical calculations have revealed that the compound exhibits distinct frontier molecular orbitals that are critical for its interactions with biological systems. Such computational studies not only aid in understanding its mechanism of action but also guide the design of more potent analogs with improved pharmacokinetic profiles.
In conclusion, Ethyl 2-(difluoromethyl)-6-fluoro-3-methoxypyridine-4-carboxylate (CAS No. 1807150-53-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent breakthroughs in synthesis and application development, position it as a key player in advancing modern agriculture and medicine. As research continues to unfold, this compound is expected to unlock even more innovative uses that benefit society while maintaining environmental integrity.
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